molecular formula C15H11FN4O2 B2683091 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide CAS No. 1376297-10-7

2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide

Cat. No. B2683091
CAS RN: 1376297-10-7
M. Wt: 298.277
InChI Key: QUAKVECVDLKHCU-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide, also known as FMOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique molecular structure that makes it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is based on its unique molecular structure. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is a fluorophore, which means that it absorbs light at a specific wavelength and emits light at a different wavelength. When 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is attached to a biomolecule, it can be used to study the behavior of the biomolecule in vivo and in vitro.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have minimal biochemical and physiological effects, making it an ideal candidate for scientific research. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential toxicity, and it has been shown to be safe for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide in scientific research include its high sensitivity, specificity, and versatility. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. However, there are also limitations to the use of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide in scientific research. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is a relatively expensive compound, and its synthesis requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide in scientific research. One potential application is in the study of protein-protein interactions. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used to label proteins involved in specific interactions, allowing researchers to study the behavior of these interactions in vivo and in vitro. Another potential application is in the synthesis of peptides. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used as a protective group for the amino acids, allowing for the synthesis of complex peptides. Overall, 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has great potential for use in scientific research, and further studies are needed to fully explore its applications.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to further reactions to produce the final product. The synthesis of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is as a fluorescent probe. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide can be used to label proteins, peptides, and other biomolecules, allowing researchers to study their behavior in vivo and in vitro. 2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide is also used in the synthesis of peptides, where it serves as a protective group for the amino acids.

properties

IUPAC Name

2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-19-20-15(22-9)10-2-4-12(5-3-10)18-14(21)11-6-7-17-13(16)8-11/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAKVECVDLKHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide

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